2-ethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxamide
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Overview
Description
2-ethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxamide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxamide typically involves the cyclization of appropriate hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds. One common method involves the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions, followed by cyclization and subsequent amide formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the pyrazole ring or the phenyl ring.
Scientific Research Applications
2-ethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-ethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
1-phenyl-3-carbethoxypyrazolone: Similar in structure but with an ethoxycarbonyl group instead of a carboxamide group.
2-oxo-2-[5-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]ethyl 4: Contains a thienyl group and an oxo group at different positions.
Uniqueness
2-ethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carboxamide group can form hydrogen bonds, influencing its interaction with biological targets and its solubility in different solvents.
Properties
CAS No. |
133954-33-3 |
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Molecular Formula |
C12H13N3O2 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
2-ethyl-5-oxo-1-phenylpyrazole-3-carboxamide |
InChI |
InChI=1S/C12H13N3O2/c1-2-14-10(12(13)17)8-11(16)15(14)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H2,13,17) |
InChI Key |
FZRRHPGGMLYBOI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=O)N1C2=CC=CC=C2)C(=O)N |
Origin of Product |
United States |
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